molecular formula C8H9NO2S B8413860 1-(2-Thenoylamino)-2-propanone

1-(2-Thenoylamino)-2-propanone

Cat. No.: B8413860
M. Wt: 183.23 g/mol
InChI Key: OSGLETPQRHIAOC-UHFFFAOYSA-N
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Description

1-(2-Thenoylamino)-2-propanone is an organic compound featuring a propanone backbone substituted with a thenoylamino group (thiophene-2-carbonylamino) at the first carbon. Its IUPAC name derives from the thiophene ring (thenoyl), amide linkage (-amino), and ketone functionality. The molecular formula is C₉H₉NO₂S, with a molecular weight of 195.24 g/mol. The compound’s structure combines aromatic (thiophene), hydrogen-bonding (amide), and electrophilic (ketone) characteristics, making it a versatile intermediate in pharmaceutical and synthetic chemistry.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

N-(2-oxopropyl)thiophene-2-carboxamide

InChI

InChI=1S/C8H9NO2S/c1-6(10)5-9-8(11)7-3-2-4-12-7/h2-4H,5H2,1H3,(H,9,11)

InChI Key

OSGLETPQRHIAOC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CNC(=O)C1=CC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of 1-(2-Thenoylamino)-2-propanone with structurally related propanone derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility Key Reactivity/Applications
This compound C₉H₉NO₂S 195.24 Amide, Thiophene, Ketone Polar solvents (e.g., DMSO) Pharmaceutical intermediates, hydrogen-bonding interactions
1-(2-Thienyl)-1-propanone (Ev3) C₇H₈OS 140.20 Thiophene, Ketone Organic solvents GC analysis, flavor/fragrance industries
3-Fluorophenylacetone (Ev19) C₉H₉FO 152.17 Fluorophenyl, Ketone Chloroform, Ethyl Acetate Intermediate in organic synthesis
o-Methoxyphenylacetone (Ev16) C₁₀H₁₂O₂ 164.20 Methoxyphenyl, Ketone Organic solvents Aromatic ketone for electrophilic substitutions
1-(Triphenylphosphoranylidene)-2-propanone (Ev20) C₂₁H₁₉OP 318.35 Phosphoranylidene, Ketone Organic solvents Wittig reactions, alkene synthesis
Key Observations:
  • Electron Effects: The thenoylamino group introduces electron-withdrawing (thiophene) and hydrogen-bonding (amide) properties, distinguishing it from electron-donating groups like methoxy (Ev16) or electron-withdrawing fluorine (Ev19).
  • Solubility: The amide group enhances solubility in polar solvents compared to purely aromatic analogs (e.g., 1-(2-Thienyl)-1-propanone).
  • Reactivity : The ketone moiety allows nucleophilic additions, while the thiophene ring enables electrophilic substitutions. In contrast, the phosphoranylidene group (Ev20) facilitates Wittig reactions .

Spectroscopic and Analytical Data

  • Mass Spectrometry: Propanone derivatives (Ev9) exhibit fragmentation patterns dominated by ketone cleavage (e.g., m/z 127 for 1-(2,5-Dimethyl-1-piperazinyl)-2-propanone). The target compound’s amide group may stabilize molecular ions, altering fragmentation .
  • Chromatography: 1-(2-Thienyl)-1-propanone (Ev3) is analyzed via gas chromatography with nonpolar columns, suggesting similar methods for the target compound .

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